![molecular formula C9H10BrN3O B13288622 3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13288622.png)
3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and utility in medicinal chemistry.
Preparation Methods
The synthesis of 3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves a multi-step process. One efficient method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids using a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination . The reaction conditions are optimized to achieve high yields and selectivity.
Chemical Reactions Analysis
3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with various aryl or heteroaryl groups using Suzuki–Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Arylation Reactions: The compound can undergo arylation at multiple positions, leading to the formation of diarylated derivatives.
Common reagents used in these reactions include aryl boronic acids, palladium catalysts, and various ligands to enhance reaction efficiency. The major products formed from these reactions are typically arylated derivatives with potential biological activity.
Scientific Research Applications
3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of monoamine oxidase B, an important target in the treatment of neurodegenerative disorders.
Material Science: Pyrazolo[1,5-a]pyrimidine-based fluorophores have been identified for their optical properties, making them useful in the development of fluorescent probes and sensors.
Biological Studies: The compound’s ability to interact with various biological targets makes it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit monoamine oxidase B by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating conditions like Parkinson’s disease.
Comparison with Similar Compounds
3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and applications in energetic materials.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have shown potential as CDK2 inhibitors, making them useful in cancer treatment.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which differentiate it from other similar compounds.
Properties
Molecular Formula |
C9H10BrN3O |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
3-bromo-7-propyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H10BrN3O/c1-2-3-6-4-8(14)12-9-7(10)5-11-13(6)9/h4-5H,2-3H2,1H3,(H,12,14) |
InChI Key |
KOHHEUPPAJQVPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC2=C(C=NN12)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


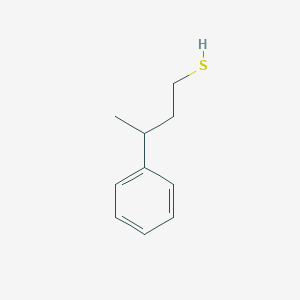
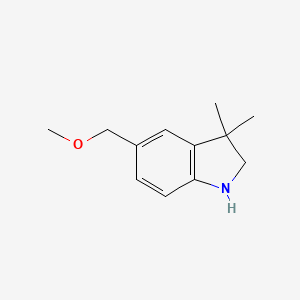
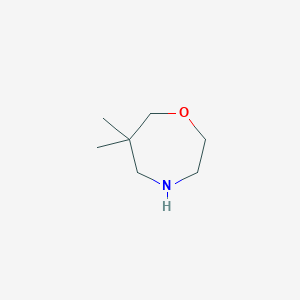
![Methyl({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B13288561.png)
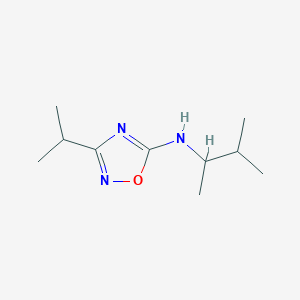
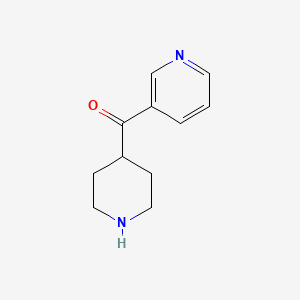


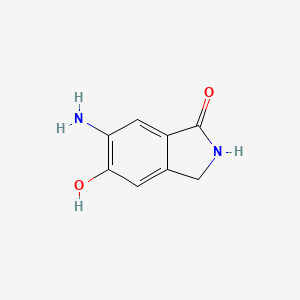
![1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13288623.png)
![2-{[1-(Furan-2-yl)ethyl]amino}cyclohexan-1-ol](/img/structure/B13288635.png)
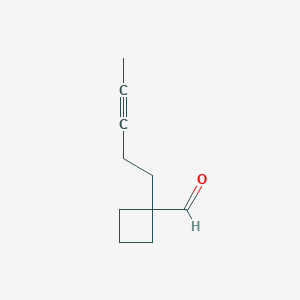
![(4S)-6-Chloro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine](/img/structure/B13288643.png)
![4-[(2-Methylcyclohexyl)amino]pentan-1-ol](/img/structure/B13288654.png)
